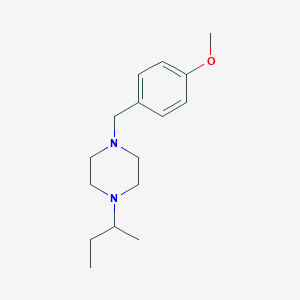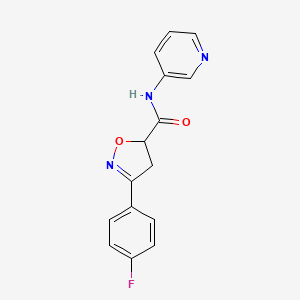![molecular formula C15H12N4O2S B10890651 N'-[(E)-(4-methylphenyl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10890651.png)
N'-[(E)-(4-methylphenyl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a thienyl group, and a methylene bridge linked to a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common synthetic route includes the reaction of 4-methylbenzaldehyde with 3-(2-thienyl)-1,2,4-oxadiazole-5-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
- N’~5~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~5~-[(E)-1-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of functional groups in N’~5~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE imparts distinct characteristics that make it valuable for specific applications .
Properties
Molecular Formula |
C15H12N4O2S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H12N4O2S/c1-10-4-6-11(7-5-10)9-16-18-14(20)15-17-13(19-21-15)12-3-2-8-22-12/h2-9H,1H3,(H,18,20)/b16-9+ |
InChI Key |
ILPDNBNYBXVKTI-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)

![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
methanone](/img/structure/B10890583.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)

![N-(2-{[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B10890601.png)

![N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10890614.png)
![(2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile](/img/structure/B10890619.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10890626.png)
methanone](/img/structure/B10890630.png)
